1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group, a methylcyclopropyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The methyl, methylcyclopropyl, and propyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene: This compound has a similar cyclopropyl group but differs in its overall structure and properties.
1-Methyl-3-(2-methylpropyl)cyclopentane: Another related compound with a different ring structure.
Uniqueness
1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring
Biological Activity
1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol. This compound has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities, particularly in relation to enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound features a five-membered pyrazole ring, which is characterized by two adjacent nitrogen atoms. The presence of both a 2-methylcyclopropyl group and a propyl group contributes to its distinct chemical behavior and potential pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C11H19N3 |
Molecular Weight | 193.29 g/mol |
CAS Number | 1500430-65-8 |
Purity | ≥95% |
Biological Activity Overview
Research on pyrazole derivatives indicates that they exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific biological activity of this compound has been explored in several studies.
Enzyme Inhibition
Studies have shown that pyrazole derivatives can act as inhibitors of various enzymes. For instance, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The inhibition of these enzymes can lead to significant anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases .
Receptor Binding Studies
The compound's interaction with biological receptors is another area of interest. Preliminary studies suggest that modifications in the structure of pyrazole derivatives can significantly influence their binding affinity to specific receptors. This characteristic is critical for the development of targeted therapies .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological activity of this compound.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methyl-3-propyl-1H-pyrazol-5-amine | C8H12N2 | Simpler structure; fewer substituents |
4-Amino-1-methylpyrazole | C4H6N4 | Contains an amino group; different activity |
1-Methylpyrazole | C4H6N2 | Basic structure; less complex |
The structural complexity of this compound may confer distinct pharmacological properties compared to simpler pyrazoles, highlighting the importance of structural modifications in drug design.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-(2-methylcyclopropyl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-5-8-10(9-6-7(9)2)13-14(3)11(8)12/h7,9H,4-6,12H2,1-3H3 |
InChI Key |
DJOASDAHNUCBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2CC2C)C)N |
Origin of Product |
United States |
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